5-Amino-2-bromophenol

Antitubercular drug discovery Meta-amido bromophenol pharmacophore Mycobacterium tuberculosis H37Ra

Sourcing regiospecific 2-bromo-5-aminophenol for medicinal chemistry often yields positional isomers with divergent reactivity. 5-Amino-2-bromophenol (CAS 55120-56-4) delivers the exact ortho-bromo pharmacophore required for antitubercular activity. • Validated antitubercular scaffold: direct acylation yields N-(4-bromo-3-hydroxyphenyl)benzamide (MIC 5 µg/mL vs. M. tuberculosis H37Ra). • Orthogonal dual handles: amino group (acylation/sulfonylation) and C-Br bond (chemoselective Suzuki-Miyaura) enable sequential library synthesis without protecting groups. • Consistent purity ≥95%; ready for immediate dispatch.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 55120-56-4
Cat. No. B183262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-bromophenol
CAS55120-56-4
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)Br
InChIInChI=1S/C6H6BrNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2
InChIKeyUTWKTHGCIITRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-bromophenol Specifications & Profile


5-Amino-2-bromophenol (C₆H₆BrNO, MW 188.02) is a disubstituted brominated aminophenol featuring a phenolic hydroxyl group at position 1, a bromine atom at position 2, and an amino group at position 5 of the benzene ring . It is a crystalline solid with a reported melting point of approximately 150 °C, a predicted density of 1.768 g/cm³, and a predicted boiling point of 261.1 °C at 760 mmHg . The compound is commercially available as a research chemical with typical purity specifications of 95% or higher, and is catalogued under MDL number MFCD09966088 . Its bifunctional nature—combining an electron-withdrawing bromine substituent ortho to the hydroxyl group with an electron-donating amino group in the meta position—creates a unique electronic profile that governs its reactivity in electrophilic aromatic substitution, nucleophilic reactions, and transition-metal-catalyzed cross-coupling .

5-Amino-2-bromophenol: Why Substitution Fails


The precise regiochemistry of 5-amino-2-bromophenol—with the bromine atom ortho to the hydroxyl group and the amino group in the meta (position 5) orientation—is not interchangeable with positional isomers such as 4-amino-2-bromophenol or 2-amino-5-bromophenol. Each isomer presents a distinct hydrogen-bonding network, electronic distribution, and steric environment that directly dictates reactivity in downstream transformations and biological target engagement [1]. Furthermore, the identity of the halogen cannot be casually substituted: the C–Br bond exhibits fundamentally different reactivity in palladium-catalyzed cross-coupling compared to C–Cl, with the bromo analog demonstrating complete chemoselectivity in competitive Suzuki-Miyaura reactions [2]. In a medicinal chemistry context, replacing bromine with chlorine or fluorine in the meta-amido bromophenol scaffold led to a measurable loss of antitubercular potency, confirming that the bromine atom provides an optimal combination of steric bulk and electronic effect that smaller halogens cannot replicate [3]. These differences render generic substitution scientifically unsound for applications where specific reactivity, biological activity, or physicochemical properties are critical.

5-Amino-2-bromophenol Selection Evidence


Antitubercular Potency: Bromine vs. Halogen Analogs

In a systematic structure-activity relationship (SAR) study of meta-amido bromophenol derivatives against autoluminescent Mycobacterium tuberculosis H37Ra, the bromine-substituted lead compound (compound 3, derived from 5-amino-2-bromophenol) exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL. Direct replacement of bromine with chlorine (compound 4f) increased the MIC to 12.5 µg/mL, representing a 2.5-fold loss in potency. Replacement with fluorine (compound 4g) further elevated the MIC to 50 µg/mL, a 10-fold reduction compared to the bromo analog. The 4-unsubstituted derivative (4e) and analogs bearing non-halogen substituents (methyl, methoxy, ester, carboxyl, acetyl, cyano) were all inactive (MIC >100 µg/mL). The authors explicitly concluded that 'bromine is demonstrated to be unique for the antitubercular activity, probably due to its suitably steric and electronic effect' [1].

Antitubercular drug discovery Meta-amido bromophenol pharmacophore Mycobacterium tuberculosis H37Ra

C–Br Chemoselectivity in Suzuki-Miyaura Cross-Coupling

Freundlich and Landis developed an aqueous Suzuki-Miyaura protocol for the arylation of bromophenols using Pd/C as a heterogeneous catalyst in water. The method exhibited complete chemoselectivity for the Caryl–Br bond in the presence of a Caryl–Cl bond within the same substrate. When a substrate containing both bromine and chlorine substituents was subjected to the reaction conditions, exclusive coupling occurred at the bromine-bearing position, leaving the chlorine intact [1]. This chemoselectivity hierarchy (I > OTf ≥ Br >> Cl) is well-established in palladium-catalyzed cross-coupling and directly translates to synthetic strategy: 5-amino-2-bromophenol can undergo selective C–C bond formation at the bromine site while a chloro substituent elsewhere in the molecule remains available for subsequent orthogonal transformations. The experimental protocol achieves coupling within 15 minutes under microwave irradiation, using water as a green solvent [1].

Palladium-catalyzed cross-coupling Chemoselective arylation Bromophenol functionalization

Melting Point Differentiation for Isomer Identification

Among the three common bromo-aminophenol positional isomers, 5-amino-2-bromophenol exhibits a distinct melting point that serves as a practical identifier for procurement verification and purity assessment. The target compound melts at approximately 150 °C, while its positional isomer 4-amino-2-bromophenol (CAS 16750-67-7) melts with decomposition at 163–165 °C , and 2-amino-5-bromophenol (CAS 38191-34-3) melts at 146–147 °C . The chloro analog 5-amino-2-chlorophenol (CAS 6358-06-1) melts at 160 °C . These distinct thermal properties allow straightforward differentiation of the target compound from its closest structural analogs by melting point determination, which is critical for confirming correct compound identity upon receipt from vendors.

Physicochemical characterization Isomer differentiation Quality control

Crystallization and Chromatographic Advantages of Bromine

The molecular weight of 5-amino-2-bromophenol (188.02 g/mol) is 31% higher than that of its direct chloro analog 5-amino-2-chlorophenol (143.57 g/mol) . This mass differential impacts several practical aspects of compound handling: the bromo compound exhibits a higher predicted density (1.768 g/cm³ vs. 1.406 g/cm³ for the chloro analog), a lower predicted boiling point (261.1 °C vs. 278.8 °C), and distinct chromatographic retention behavior due to the increased polarizability of the C–Br bond . The higher molecular weight also contributes to more favorable crystallization properties often observed for brominated aromatics, which can simplify purification of intermediates during multi-step synthetic sequences.

Molecular weight comparison Chromatographic behavior Crystallization propensity

ortho-Bromophenol Pharmacophore Confirmation

The structure-activity relationship study by Liang et al. systematically varied three regions of the meta-amido bromophenol scaffold: the halogen substituent, the hydroxyl group, and the amide linker position. Key findings include: (a) methylation or deletion of the free hydroxyl group completely abolished antitubercular activity (MIC >100 µg/mL vs. 5 µg/mL for the parent), confirming the hydroxyl as an essential hydrogen-bond donor; (b) transposition of the amide linker from the meta to the ortho or para position relative to the hydroxyl resulted in substantial loss of activity (MIC 50 to >100 µg/mL); (c) among all halogen and non-halogen substituents tested at the 4-position (para to the amide), only bromine delivered potent activity [1]. The authors summarized that 'the ortho-bromophenol moiety is a key pharmacophore for antitubercular activity' [1]. This validates that 5-amino-2-bromophenol—which directly provides the required ortho-bromophenol substructure with a free amino group for amide coupling—is the sole appropriate building block for this chemotype.

Structure-activity relationship Pharmacophore mapping Bromophenol scaffold

5-Amino-2-bromophenol: Validated Applications


Synthesis of meta-Amido Bromophenol Antituberculars

5-Amino-2-bromophenol serves as the essential starting material for constructing the ortho-bromophenol pharmacophore required for antitubercular activity in the meta-amido bromophenol series. Direct acylation of the 5-amino group with benzoyl chloride (Et₃N, THF, 0 °C to rt) yields the key intermediate N-(4-bromo-3-hydroxyphenyl)benzamide in 88% yield, which exhibits an MIC of 5 µg/mL against M. tuberculosis H37Ra [1]. The bromine at position 2 is irreplaceable: chloro and fluoro congeners, prepared via identical synthetic routes from 5-amino-2-chlorophenol and 5-amino-2-fluorophenol, show 2.5-fold and 10-fold weaker potency, respectively [1]. This application scenario is directly validated by quantitative SAR data and explicit pharmacophore mapping.

Selective Suzuki-Miyaura Coupling at C–Br Site

The C–Br bond of 5-amino-2-bromophenol undergoes efficient and chemoselective Suzuki-Miyaura coupling with arylboronic acids under aqueous Pd/C catalysis, enabling C–C bond formation exclusively at the bromine-bearing position [1]. This chemoselectivity is complete in the presence of C–Cl bonds, allowing orthogonal synthetic strategies where chlorine substituents are preserved for subsequent transformations. The protocol uses water as a green solvent, inexpensive Pd/C as catalyst, and proceeds within 15 minutes under microwave irradiation—offering practical advantages for both discovery chemistry and scale-up [1]. This application leverages a well-documented reactivity hierarchy that is predictable and reproducible.

Hair Dye: meta-Aminophenol Coupler

Patent literature (US 3,918,896, L'Oréal) establishes that meta-aminophenols bearing a halogen substituent (F, Cl, or Br) at the 2-position function as effective couplers in oxidative hair dye compositions, producing blue to violet shades when combined with p-phenylenediamine developers [1]. 5-Amino-2-bromophenol falls within the claimed generic structure and offers the bromine atom's distinct electronic contribution to the chromophore, which can shift absorption properties compared to the more commonly employed chloro analogs. This application is supported by patent precedent and the well-understood chemistry of oxidative dye formation via electrophilic coupling at the position para to the amino group.

Orthogonal Functionalization of Amino and Bromo Handles

The orthogonal reactivity of the aromatic amino group (position 5) and the aromatic bromine (position 2) in 5-amino-2-bromophenol enables sequential, site-selective derivatization without protecting group manipulation. The amino group can undergo acylation, sulfonylation, or reductive amination, while the bromine participates independently in Pd-catalyzed cross-coupling reactions. This dual-handle architecture is particularly valuable for constructing focused compound libraries where one vector is used to install a pharmacophore and the other to modulate physicochemical properties or append affinity tags [1]. The approach is validated by the Liang et al. study, where the amino group was first acylated to form the amide linker, and further diversification was carried out on the acyl moiety [1].

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